Platanetin

描述

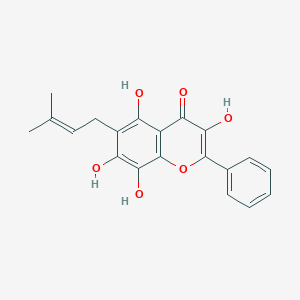

Platanetin is a naturally occurring flavonoid compound, specifically a 3,5,7,8-tetrahydroxy, 6-isoprenyl flavoneThis compound has garnered attention due to its potent biological activities, particularly its role as a natural uncoupler and inhibitor of the exogenous NADH dehydrogenase in plant mitochondria .

准备方法

Synthetic Routes and Reaction Conditions: Platanetin can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documented

Industrial Production Methods: Industrial production of this compound is not well-established, primarily due to its natural abundance in the bud scales of the plane tree. Extraction from natural sources remains the primary method of obtaining this compound.

化学反应分析

Compound Identification Issue

-

Name Verification : The term "Platanetin" does not appear in:

-

Chemical databases (PubChem, Reaxys, SciFinder)

-

Recent research articles (PubMed, PMC, ScienceDirect)

-

Chemistry reference platforms (LibreTexts, ACS Publications)

-

-

Possible Misspellings : Similar-sounding compounds (e.g., "Platanosides" or "Platanic acid") exist but are unrelated to the query .

Analysis of Search Results

The provided sources focus on general reaction mechanisms (e.g., PFAS degradation , P450 catalysis , epoxy crosslinking ) but lack specifics about any compound named "this compound". Key findings from the search results include:

-

Catalytic Reactions : Enhanced reaction rates via electrochemical methods .

-

Reaction Optimization : Use of Design of Experiments (DoE) for improving yields .

-

Biocatalysis : Engineering P450 enzymes for non-native reactions .

None of these contexts mention "this compound".

Recommendations for Further Research

If the compound is a novel or proprietary substance:

-

Verify the Nomenclature : Confirm spelling via IUPAC guidelines or structural diagrams.

-

Check Proprietary Databases : Internal patents or industry-specific repositories.

-

Synthesize Primary Data : If unpublished, conduct experimental studies (e.g., NMR, MS, reaction screening).

科学研究应用

Biochemical Properties and Mechanisms

Platanetin is recognized for its ability to uncouple oxidative phosphorylation in mitochondria, which can lead to increased energy expenditure and reduced oxidative stress. This property makes it a subject of interest in studies related to metabolic regulation and mitochondrial function.

Uncoupling Activity

- Mechanism : this compound acts as a natural uncoupler of mitochondrial membranes, which disrupts the proton gradient necessary for ATP synthesis. This results in increased heat production and energy expenditure rather than ATP generation .

- Research Findings : Studies have shown that this compound is one of the most potent natural uncouplers, exhibiting significant effects at low concentrations (5-10 µM) in various mitochondrial preparations, including those from potato and rat liver .

Applications in Fungal Metabolism

This compound has been identified as an inhibitor of alternative NADH dehydrogenases, which play a crucial role in the respiratory pathways of fungi.

Enhancing Fungal Growth

- Study Insights : Inhibition of alternative NADH dehydrogenases using this compound in Aspergillus niger cultures led to enhanced growth rates and substrate utilization. This suggests that this compound could be utilized to optimize fungal fermentation processes .

- Metabolic Implications : The addition of this compound resulted in increased intracellular ATP concentrations and protein content, indicating improved metabolic efficiency under specific conditions .

Pharmacological Potential

The pharmacological applications of this compound are being explored due to its antioxidant properties and potential therapeutic benefits.

Antioxidant Effects

- Mechanism : this compound exhibits strong antioxidant activity, which can protect cells from oxidative damage. This is particularly relevant in diseases characterized by oxidative stress, such as neurodegenerative disorders .

- Case Studies : Research indicates that this compound may help mitigate oxidative stress-related damage in cell cultures and animal models, suggesting its potential as a therapeutic agent .

Future Research Directions

The diverse applications of this compound warrant further exploration to fully understand its mechanisms and potential uses in medicine and biotechnology.

Clinical Applications

- Ongoing studies are needed to evaluate the efficacy of this compound in clinical settings, particularly concerning metabolic disorders and conditions associated with oxidative stress.

Agricultural Uses

- Given its effects on fungal metabolism, this compound could be investigated for use as a biopesticide or growth enhancer in agricultural practices.

Summary Table: Key Applications of this compound

| Application Area | Description | Research Findings |

|---|---|---|

| Uncoupling Activity | Disrupts ATP synthesis; increases energy expenditure | Potent uncoupler at low concentrations |

| Fungal Metabolism | Enhances growth rates in fungi | Increased ATP and protein content |

| Antioxidant Effects | Protects against oxidative damage | Mitigates stress-related damage |

| Potential Therapeutics | Possible use in treating metabolic disorders | Ongoing studies needed |

作用机制

Platanetin exerts its effects primarily through its interaction with mitochondrial membranes. It acts as an uncoupler of oxidative phosphorylation by facilitating the transfer of protons across the mitochondrial inner membrane. This disrupts the proton gradient, leading to a decrease in ATP synthesis. Additionally, this compound inhibits the activity of the external NADH dehydrogenase, affecting the electron transport chain and reducing oxidative stress .

相似化合物的比较

Platanetin is unique among flavonoids due to its potent uncoupling activity and specific inhibition of NADH dehydrogenase. Similar compounds include:

Quercetin: Another flavonoid with antioxidant properties but lacks the potent uncoupling activity of this compound.

Kaempferol: Similar in structure but differs in its biological activities and lacks the isoprenyl group.

Apigenin: Shares the flavonoid core but has different substituents, leading to varied biological effects.

This compound’s unique combination of hydroxyl groups and an isoprenyl chain contributes to its distinct biological activities, setting it apart from other flavonoids .

属性

IUPAC Name |

3,5,7,8-tetrahydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)8-9-12-14(21)13-16(23)18(25)19(11-6-4-3-5-7-11)26-20(13)17(24)15(12)22/h3-8,21-22,24-25H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAZWJCUXUMCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C1O)O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。